molecular formula C20H17FN2O3S B2359952 Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate CAS No. 1909045-21-1

Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate

Cat. No. B2359952
CAS RN: 1909045-21-1
M. Wt: 384.43
InChI Key: WUCLNPBYIJUVCW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anticancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. It has also been proposed that it inhibits the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been demonstrated to inhibit the replication of certain viruses such as dengue virus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate in lab experiments include its potential as a fluorescent probe for detecting amyloid fibrils in Alzheimer's disease and its anti-inflammatory, anticancer, and antiviral properties. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate. These include:
1. Investigating its potential as a therapeutic agent for Alzheimer's disease.
2. Studying its effects on other inflammatory pathways and diseases.
3. Exploring its potential as a fluorescent probe for detecting other protein aggregates.
4. Investigating its potential as an anticancer agent in combination with other drugs.
5. Studying its effects on other viruses and its potential as an antiviral agent.
Conclusion
In conclusion, Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.

Synthesis Methods

Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate can be synthesized using different methods. One of the commonly used methods is the reaction between 4-fluoroaniline and thiophene-3-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The resulting intermediate is then reacted with ethyl chloroformate and purified to obtain the final product.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. It has also been investigated for its potential as a fluorescent probe for detecting amyloid fibrils in Alzheimer's disease.

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-2-26-19(24)17-16(13-8-10-14(21)11-9-13)12-27-18(17)23-20(25)22-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCLNPBYIJUVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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